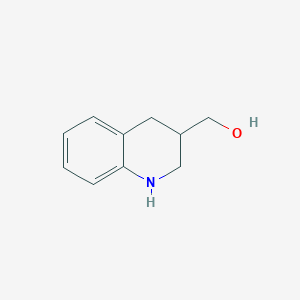

1,2,3,4-Tetrahydroquinolin-3-ylmethanol

Description

Significance of the Tetrahydroquinoline Scaffold in Organic Synthesis and Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prominent core structure found in a multitude of synthetic pharmaceuticals and natural products. nih.govnih.gov This ubiquity has rendered tetrahydroquinolines and their derivatives important targets for chemists. nih.gov Their significance stems from their wide-ranging biological activities, which has led to the development of numerous synthetic methodologies to access these valuable compounds. nih.gov

In the realm of medicinal chemistry, the tetrahydroquinoline scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov This has resulted in the development of drugs with diverse therapeutic applications. For instance, derivatives of tetrahydroquinoline have been investigated for their potential as antiarrhythmic, antimalarial, and antiviral agents. nih.gov Furthermore, specific compounds containing this scaffold have been evaluated for the treatment of HIV and for slowing the progression of Alzheimer's disease. nih.gov The broad spectrum of biological activities also includes anticancer and anti-inflammatory properties.

The development of efficient synthetic routes to construct the tetrahydroquinoline ring system is a central theme in organic chemistry. nih.gov A variety of synthetic strategies have been employed, including domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov These methods are often valued for their efficiency and atom economy. nih.gov Other synthetic approaches include reduction-reductive amination strategies and metal-mediated heterocyclization. nih.gov The continuous development of new synthetic methods allows for the creation of novel tetrahydroquinoline derivatives with unique substitution patterns, which is crucial for the exploration of new therapeutic agents. nih.gov

Structural Classification and General Research Context of 1,2,3,4-Tetrahydroquinolin-3-ylmethanol as a Substituted Tetrahydroquinoline

This compound is a derivative of tetrahydroquinoline, a heterocyclic compound featuring a benzene (B151609) ring fused to a six-membered nitrogen-containing ring. The "1,2,3,4-tetrahydro" designation indicates that the nitrogen-containing ring is saturated. The key feature of this compound is the hydroxymethyl group (-CH₂OH) attached to the third carbon atom of the saturated heterocyclic ring.

Structural Features:

| Feature | Description |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoline |

| Substituent | Methanol (B129727) (-CH₂OH) |

| Position of Substitution | Carbon-3 of the heterocyclic ring |

| Chemical Formula | C₁₀H₁₃NO |

| Chirality | The carbon at position 3 is a chiral center, meaning the compound can exist as a pair of enantiomers ((R) and (S)). |

The presence of the hydroxyl group and the secondary amine in the tetrahydroquinoline ring allows for a variety of potential chemical transformations, making it a potentially useful building block in organic synthesis. The chiral nature of the molecule is also significant, as the biological activity of chiral molecules often resides in only one of the enantiomers.

While the tetrahydroquinoline scaffold itself is the subject of extensive research, specific and detailed research findings on this compound are limited in publicly available scientific literature. Much of the available information pertains to its isomer, 1,2,3,4-tetrahydroisoquinoline-3-methanol. However, based on the general reactivity of tetrahydroquinolines and alcohols, it can be inferred that this compound could serve as a precursor for the synthesis of more complex molecules. The nitrogen atom can undergo N-alkylation or N-acylation, and the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The aromatic portion of the molecule also presents opportunities for electrophilic aromatic substitution.

The research context for this specific compound would likely fall within the broader search for novel bioactive molecules. The introduction of a hydroxymethyl group at the 3-position of the tetrahydroquinoline ring could modulate the parent scaffold's biological activity, solubility, and metabolic stability, making it a target of interest for medicinal chemistry programs.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,8,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWRXANDKQBKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79180-47-5 | |

| Record name | (1,2,3,4-tetrahydroquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 3 Ylmethanol and Analogous Systems

Cyclization and Ring-Closure Reactions

Ring-closure strategies are fundamental to constructing the tetrahydroquinoline framework from acyclic precursors. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to build the heterocyclic ring.

Pictet-Spengler Reaction and its Diastereocontrolled Variants for Tetrahydroquinolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.gov The classic reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure through an electrophilic aromatic substitution. thermofisher.comwikipedia.org The mechanism proceeds via the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring. wikipedia.org

While the standard Pictet-Spengler reaction is predominantly used for tetrahydroisoquinoline synthesis, its direct application for the synthesis of tetrahydroquinolines is not conventional due to the different required starting materials. However, analogous cyclization strategies that proceed through similar iminium ion intermediates are employed. For a tetrahydroquinoline synthesis, this would typically involve an intramolecular cyclization of a species like an N-aryl-γ-amino alcohol or a related derivative.

Diastereocontrol in these reactions is crucial, especially when creating stereocenters, such as the C-3 position in the target molecule. The use of chiral auxiliaries, catalysts, or chiral starting materials can influence the stereochemical outcome. For instance, the condensation of enantiopure amino acids can lead to high diastereoselectivity through 1,3-chirality transfer. arkat-usa.org While specific examples for 1,2,3,4-tetrahydroquinolin-3-ylmethanol via a direct Pictet-Spengler variant are not prominent in the literature, the principles of diastereocontrol from tetrahydroisoquinoline synthesis are often adapted to analogous cyclizations.

Table 1: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution / Annulation |

| Key Precursors | β-arylethylamine and a carbonyl compound (for THIQs) |

| Intermediate | Iminium ion |

| Catalyst | Protic or Lewis acids (e.g., HCl, TFA) wikipedia.org |

| Stereocontrol | Achievable with chiral substrates or catalysts arkat-usa.org |

Mannich Reaction and Related Aminoalkylation Approaches

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.com This reaction forms a "Mannich base" and is fundamental for introducing an aminomethyl group. The Pictet-Spengler reaction can be considered a special intramolecular variant of the Mannich reaction. wikipedia.orgorganicreactions.org

In the context of tetrahydroquinoline synthesis, Mannich-type reactions can be employed to construct the heterocyclic ring, often in a multicomponent fashion. For example, a domino reaction involving arylamines, an aldehyde, and an electron-deficient alkene can proceed through a sequence of steps including a Mannich-type addition to yield highly substituted tetrahydroquinolines. nih.gov A stereoselective synthesis of densely substituted tetrahydroquinolines has been reported via a conjugate addition followed by a nitro-Mannich reaction sequence. thieme-connect.com This approach first involves the Michael addition of a dialkylzinc reagent to a nitrostyrene, which then undergoes an intramolecular nitro-Mannich reaction upon acid treatment to form the tetrahydroquinoline ring with high diastereoselectivity. thieme-connect.com

Table 2: Example of a Domino Mannich-type Reaction for Tetrahydroquinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Key Steps |

|---|---|---|---|---|---|

| Arylamine | Aromatic Aldehyde | Methyl Propiolate | p-Toluenesulfonic acid | Polysubstituted Tetrahydroquinoline | Michael Addition, Mannich Addition, Intramolecular Cyclization nih.gov |

Intramolecular C–N Bond Formation via Catalysis

The direct formation of a C–N bond through intramolecular cyclization is a highly efficient strategy for synthesizing tetrahydroquinolines. These reactions are often catalyzed by transition metals, which facilitate the coupling of an amine with an aryl or alkyl halide or activate a C-H bond for amination.

One prominent approach is the "Borrowing Hydrogen" (BH) methodology. This atom-economical process involves the temporary removal of hydrogen from an alcohol to form an intermediate aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst then returns the hydrogen to the imine intermediate in a reduction step. A manganese pincer complex has been successfully used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This cascade reaction forms both a C-C and a C-N bond in a single pot, producing water as the only byproduct. nih.gov

Other catalytic systems, such as those based on palladium or gold, are also used. For instance, palladium-catalyzed intramolecular C-N coupling of N-substituted 2-bromoanilines is a well-established method. organic-chemistry.org Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines also provides an efficient route to tetrahydroquinolines. organic-chemistry.org

[4+2] Cycloaddition Strategies for Quinolines and their Reduction

[4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, are powerful tools for the stereoselective synthesis of six-membered nitrogen heterocycles, including tetrahydroquinolines. The Povarov reaction is a notable example, typically involving the reaction of an N-arylimine with an electron-rich alkene to form a tetrahydroquinoline skeleton. sci-rad.combohrium.com This reaction can be catalyzed by Lewis or Brønsted acids and can be performed as a three-component reaction using an aniline, an aldehyde, and an alkene. organic-chemistry.org

Intramolecular aza-Diels-Alder reactions have also been developed, allowing for the formation of fused tetrahydroquinoline systems with high stereocontrol. thieme-connect.com Another strategy involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, which yields highly substituted tetrahydroquinolines with excellent diastereoselectivity. frontiersin.orgnih.gov

Alternatively, quinolines can be synthesized first via cycloaddition and then subsequently reduced. For example, an iodine-promoted formal [4+2] cycloaddition between methyl ketones and arylamines can produce 2-acylquinolines, which can then be subjected to reduction to afford the corresponding tetrahydroquinoline derivatives. organic-chemistry.org

Table 3: Comparison of [4+2] Cycloaddition Strategies

| Reaction Name | Dienophile/Diene Components | Key Features |

|---|---|---|

| Povarov Reaction | N-arylimine (azadiene) + electron-rich alkene sci-rad.com | Forms tetrahydroquinoline ring directly. Often acid-catalyzed. |

| Intramolecular aza-Diels-Alder | Tethered imine and alkene moieties thieme-connect.com | Forms fused bicyclic systems with high stereocontrol. |

| Annulation of p-Quinone Methides | ortho-aminophenyl-p-QM + alkene frontiersin.org | Highly diastereoselective for polysubstituted tetrahydroquinolines. |

| Cycloaddition/Reduction | e.g., anilines + alkynes organic-chemistry.org | Forms the aromatic quinoline (B57606) first, which is then reduced. |

Reduction-Based Approaches

These methods start with a stable, aromatic quinoline ring, which is then selectively hydrogenated to yield the 1,2,3,4-tetrahydroquinoline (B108954) core. This approach is advantageous as quinoline precursors are often readily available.

Partial Reduction of Quinoline Derivatives

The selective reduction of the nitrogen-containing ring of quinoline without affecting the benzene (B151609) ring is a common and effective strategy. A wide array of catalysts and hydrogen sources have been developed to achieve this transformation with high efficiency and selectivity.

Catalytic transfer hydrogenation is a frequently used method, employing hydrogen donors like Hantzsch esters or isopropanol (B130326) in the presence of a catalyst. rsc.orgrsc.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the enantioselective transfer hydrogenation of substituted quinolines, providing access to optically active tetrahydroquinolines. rsc.orgrsc.org This has been particularly successful for the synthesis of 2- and 4-substituted tetrahydroquinolines. rsc.org

Other catalytic systems include:

Boronic Acid Catalysis: A one-pot tandem reduction of quinolines followed by reductive alkylation can be achieved using a boronic acid catalyst and a Hantzsch ester. acs.orgacs.org

Gold Catalysis: Unsupported nanoporous gold (AuNPore) has been used as a reusable catalyst with an organosilane and water as the hydrogen source for the regioselective hydrogenation of quinolines. organic-chemistry.org

Base Metal Catalysis: Inexpensive and abundant metals are also effective. A combination of cobalt(II) bromide and terpyridine catalyzes the transfer hydrogenation of N-heteroarenes using ammonia (B1221849) borane. organic-chemistry.org

The choice of catalyst and reaction conditions allows for tolerance of various functional groups on the quinoline ring, making this a versatile method for producing a diverse library of tetrahydroquinoline derivatives.

Table 4: Selected Catalytic Systems for Quinoline Reduction

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Hantzsch Ester | Enantioselective reduction of substituted quinolines. | rsc.org |

| Arylboronic Acid | Hantzsch Ester | One-pot tandem reduction and N-alkylation. | acs.orgacs.org |

| Nanoporous Gold (AuNPore) | Organosilane / H₂O | Reusable catalyst, high regioselectivity. | organic-chemistry.org |

| CoBr₂ / Terpyridine | Ammonia Borane (NH₃·BH₃) | Inexpensive, ambient conditions. | organic-chemistry.org |

Borrowing Hydrogen (BH) Methodology for Tetrahydroquinoline Synthesis

The borrowing hydrogen (BH) methodology, also known as acceptorless dehydrogenative coupling, represents a powerful and atom-economical strategy for forming carbon-carbon and carbon-nitrogen bonds. nih.govacs.org This approach utilizes alcohols as alkylating agents, proceeding through a three-step sequence: (i) catalytic dehydrogenation of an alcohol to a transient carbonyl compound, (ii) an intermediate reaction such as imine formation or condensation, and (iii) hydrogenation of the intermediate by the catalyst, which returns the "borrowed" hydrogen to complete the cycle. nih.govacs.org This process is environmentally benign, with water being the sole byproduct. acs.orgacs.orgnih.gov

A significant application of this methodology is the one-pot cascade reaction starting from 2-aminobenzyl alcohols and a secondary alcohol to construct the tetrahydroquinoline framework. nih.govacs.org This direct synthesis is highly efficient, avoiding the need for multi-step sequences or additional reducing agents. nih.govnih.gov

While precious metals like Ruthenium (Ru) and Iridium (Ir) have traditionally been used for BH catalysis, recent research has shifted towards more abundant and less expensive base metals such as Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni). nih.gov Manganese-based pincer complexes, in particular, have emerged as highly effective catalysts for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govacs.orgnih.gov

A manganese(I) PN³ pincer complex has been successfully employed to promote the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and various secondary alcohols. nih.govnih.gov The selectivity of the reaction is critically influenced by the choice of base and the reaction temperature. For instance, using potassium tert-butoxide (KOtBu) at 140 °C selectively yields the corresponding quinoline, whereas a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C preferentially produces the desired 1,2,3,4-tetrahydroquinoline. nih.gov This demonstrates that the catalytic system can be finely tuned to favor either the oxidized or the reduced heterocyclic product. Other manganese pincer complexes have also shown high efficiency in promoting the synthesis of quinoline derivatives through acceptor-less dehydrogenative coupling reactions. rsc.org

| Entry | Catalyst | Base | Temperature (°C) | Major Product |

|---|---|---|---|---|

| 1 | Manganese PN³ Pincer Complex | KOtBu | 140 | 2-Phenylquinoline |

| 2 | Manganese PN³ Pincer Complex | KH/KOH | 120 | 2-Phenyl-1,2,3,4-tetrahydroquinoline |

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov This approach significantly enhances synthetic efficiency, reduces waste, and simplifies complex molecular construction, making it ideal for synthesizing heterocyclic structures like tetrahydroquinolines. dicp.ac.cnnih.gov

A notable domino strategy for synthesizing tetrahydroquinolines involves a reduction-reductive amination sequence. This method has been effectively used to convert 2-nitroarylketones and aldehydes into the corresponding tetrahydroquinoline derivatives. nih.gov The process is typically initiated by the catalytic reduction of a nitro group to an amine, often using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The newly formed amine then undergoes an intramolecular cyclization with a pendant carbonyl group to form a cyclic imine, which is subsequently reduced in situ to yield the final 1,2,3,4-tetrahydroquinoline product in high yields. nih.gov This multi-step sequence occurs seamlessly in one pot, exemplifying the efficiency of domino reactions. nih.gov

Biomimetic approaches, inspired by natural enzymatic processes, have led to the development of novel one-pot cascade reactions for synthesizing chiral tetrahydroquinolines. dicp.ac.cn One such method employs a biomimetic reduction using a regenerable NAD(P)H model, such as phenanthridine, in combination with a chiral catalyst. dicp.ac.cndicp.ac.cn

This strategy has been applied to the synthesis of chiral tetrahydroquinolines from 2-aminochalcones. dicp.ac.cn The cascade involves an acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction in the presence of a chiral phosphoric acid. dicp.ac.cn A key challenge in this dual catalytic system is ensuring the compatibility between the catalyst for regenerating the NAD(P)H model and the catalyst for the transfer hydrogenation step. dicp.ac.cn This efficient method provides access to valuable chiral tetrahydroquinoline derivatives with high yields and excellent enantioselectivities. dicp.ac.cnnih.gov

| Feature | Description |

|---|---|

| Starting Materials | Readily available 2-aminochalcones |

| Key Reagents | Regenerable NAD(P)H model (e.g., phenanthridine), chiral phosphoric acid |

| Catalytic Systems | Ruthenium complex for regeneration, chiral acid for asymmetric reduction |

| Reaction Type | One-pot cascade reaction |

| Products | Chiral tetrahydroquinolines with high enantioselectivity |

Sequential reactions involving intramolecular cyclization are another powerful tool for constructing the tetrahydroquinoline ring system. These methods often build upon well-established reactions like the Povarov reaction or hetero-Diels-Alder reactions. researchgate.netnih.gov For instance, a sequential three-component reaction between aromatic amines, glyoxal (B1671930) derivatives, and α,β-unsaturated dimethylhydrazones under mechanochemical conditions can produce highly functionalized 1,2,3,4-tetrahydroquinolines. researchgate.net

Another approach involves the intramolecular reductive ring closure of substrates like 2-phenyl-3-(2-nitrophenyl)-propionitrile derivatives. researchgate.net The reduction of the nitro group initiates a cyclization cascade to form the tetrahydroquinoline skeleton directly. Furthermore, BF₃·OEt₂-catalyzed reactions of steroidal aryliminium salts, formed from D-seco-pregnene aldehydes and anilines, can lead to steroid-tetrahydroquinoline hybrid molecules through an intramolecular hetero Diels-Alder reaction. nih.gov These sequential strategies highlight the versatility of intramolecular cyclizations in synthesizing complex tetrahydroquinoline structures. nih.govrsc.org

Stereoselective Synthesis of 1,2,3,4 Tetrahydroquinolin 3 Ylmethanol and Its Chiral Derivatives

Diastereoselective Approaches

Diastereoselective Alkylation Reactions

Diastereoselective alkylation is a prominent strategy for the asymmetric synthesis of 3-substituted tetrahydroquinolines. This approach typically involves the use of a chiral auxiliary attached to the tetrahydroquinoline precursor to direct the incoming alkyl group to a specific face of the molecule, thereby controlling the stereochemical outcome.

One conceptual approach involves the alkylation of a chiral N-acyl-tetrahydroquinoline-3-carboximide. In this scenario, a chiral auxiliary, such as an Evans oxazolidinone, is appended to the carboxyl group at the C3 position. Deprotonation with a suitable base, like sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The subsequent reaction of this enolate with an electrophile is sterically hindered on one face by the chiral auxiliary, leading to the preferential formation of one diastereomer. While direct alkylation with a hydroxymethyl equivalent can be challenging, a common strategy is to use an electrophile that can be readily converted to the hydroxymethyl group in a subsequent step. For instance, alkylation with benzyl (B1604629) chloromethyl ether followed by hydrogenolysis would yield the desired 3-hydroxymethyl product.

The diastereoselectivity of such reactions is often high, with diastereomeric excesses (de) frequently exceeding 90%. The choice of solvent, temperature, and the nature of the base and electrophile can all influence the stereochemical outcome. After the desired stereocenter is set, the chiral auxiliary can be cleaved to afford the enantiomerically enriched 3-substituted tetrahydroquinoline.

Table 1: Illustrative Data for Diastereoselective Alkylation of a Chiral Tetrahydroquinoline-3-carboximide Derivative

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | LDA | THF | -78 | 95:5 |

| 2 | Methyl iodide | NaHMDS | THF | -78 | 92:8 |

| 3 | Allyl bromide | KHMDS | Toluene | -78 | 90:10 |

Note: This table is a representative example based on established principles of diastereoselective alkylation and does not represent a specific reported synthesis of 1,2,3,4-Tetrahydroquinolin-3-ylmethanol.

Diastereoselective Oxidation Processes

Diastereoselective oxidation provides an alternative route to introduce the hydroxymethyl group at the C3 position with stereocontrol. A plausible strategy involves the diastereoselective hydroxylation of a chiral enolate derived from a tetrahydroquinolin-3-one precursor.

In this approach, a chiral tetrahydroquinolin-3-one, potentially bearing a chiral auxiliary on the nitrogen atom, can be converted to its corresponding enolate using a strong base. The subsequent oxidation of this enolate with an electrophilic oxygen source, such as a molybdenum peroxide complex (e.g., MoOPH) or N-sulfonyloxaziridines, can proceed with high diastereoselectivity. The facial bias for the approach of the oxidant is dictated by the stereochemistry of the chiral auxiliary, leading to the preferential formation of one diastereomer of the resulting 3-hydroxy-tetrahydroquinolin-3-one. Subsequent reduction of the ketone at C3 would then yield the desired this compound with two defined stereocenters. The choice of reducing agent would be critical to control the stereochemistry of the newly formed hydroxyl group.

Table 2: Representative Data for Diastereoselective Hydroxylation of a Chiral Tetrahydroquinoline-3-one Enolate

| Entry | Oxidizing Agent | Base | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |

| 1 | MoOPH | LDA | THF | -78 | 90:10 |

| 2 | (+)-Camphorsulfonyloxaziridine | NaHMDS | THF | -78 | 88:12 |

| 3 | N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | KHMDS | Toluene | -78 | 85:15 |

Note: This table is a conceptual illustration based on known diastereoselective hydroxylation methods and does not depict a specific reported synthesis of this compound.

Kinetic Resolution Techniques for Enantiopurification

When a racemic mixture of this compound is synthesized, kinetic resolution offers a powerful method for separating the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution is a particularly effective and widely used method. Lipases are a class of enzymes that have demonstrated excellent enantioselectivity in the acylation or deacylation of racemic alcohols. In a typical procedure, the racemic this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), for example, Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

By carefully monitoring the reaction and stopping it at approximately 50% conversion, it is possible to separate the acylated enantiomer from the unreacted enantiomer. For instance, the (R)-enantiomer might be acylated to form the corresponding acetate, leaving the (S)-enantiomer unreacted. Subsequent separation of the ester and the alcohol, often by chromatography, provides both enantiomers in high enantiomeric purity. The choice of enzyme, solvent, acyl donor, and temperature are crucial parameters that can be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E).

Table 3: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee) | Enantiomeric Ratio (E) |

| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | ~50 | >99% | >200 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | ~50 | 98% | 150 |

| 3 | Candida rugosa Lipase (CRL) | Acetic Anhydride | Hexane | ~50 | 95% | 80 |

Note: This table is a representative example based on the principles of enzymatic kinetic resolution and does not represent a specific reported resolution of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its measured monoisotopic mass. rsc.org For 1,2,3,4-Tetrahydroquinolin-3-ylmethanol, HRMS would be used to confirm its elemental composition of C₉H₁₁NO.

The technique can distinguish between molecules that have the same nominal mass but different elemental formulas. For instance, a molecule with the formula C₁₀H₁₅O would have the same nominal mass (163) as the target compound but a different exact mass.

The table below shows the theoretical exact mass for the protonated molecule [M+H]⁺ of this compound and how it compares to a hypothetical experimental result.

| Parameter | Value |

| Elemental Formula | C₉H₁₁NO |

| Theoretical Monoisotopic Mass ([M]) | 163.084064 |

| Ion Form | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 164.09189 |

| Hypothetical Experimental Mass | 164.09162 |

| Mass Error | -1.6 ppm |

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the precursor ion. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 164.1) would be selected as the precursor ion. The analysis of its fragmentation pathway provides valuable structural information. accesson.kr Key fragmentation pathways for this molecule would likely involve:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 146.1.

Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the C3-side chain bond, resulting in an ion at m/z 132.1.

Cleavage of the Saturated Ring: Fissions within the tetrahydroquinoline ring, particularly alpha-cleavage adjacent to the nitrogen atom, can lead to characteristic fragment ions. A key fragmentation for tetrahydroquinolines involves the formation of an iminium ion intermediate. nih.gov

The following table outlines the expected major fragments in the MS/MS spectrum of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 164.1 | 146.1 | H₂O (18.0) | Dehydrated precursor ion |

| 164.1 | 133.1 | CH₂OH (31.0) | 1,2,3,4-Tetrahydroquinolinium ion |

| 164.1 | 132.1 | •CH₂OH (31.0) | Radical cation of 1,4-dihydroquinoline |

| 133.1 | 118.1 | •CH₃ (15.0) | Aromatic quinolinium fragment |

Analysis of these fragmentation pathways provides definitive confirmation of the connectivity and identity of the different structural moieties within the molecule.

Chiral Chromatography

As this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral HPLC is the benchmark technique for the separation and quantification of enantiomers. nih.govresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely and successfully used for resolving a broad range of chiral compounds, including heterocyclic structures similar to tetrahydroquinolines. u-szeged.hunih.gov

Method development typically involves screening various CSPs and mobile phase compositions. For polysaccharide-based columns, separations can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. u-szeged.hunih.gov The choice of mobile phase, additives, flow rate, and column temperature significantly influences the resolution and analysis time. semanticscholar.org Quantification of each enantiomer allows for the precise calculation of enantiomeric excess.

| Parameter | Description | Typical Conditions for Related Compounds |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IB, Chiralcel® OD-H). americanlaboratory.comnih.gov |

| Mobile Phase | Normal-Phase (NP) or Reversed-Phase (RP) | NP: Hexane/Isopropanol (B130326) mixtures. semanticscholar.org RP: Acetonitrile/Methanol (B129727)/Aqueous Buffer. nih.gov |

| Detection | UV-Vis Detector | Wavelength selected based on the chromophore (e.g., 210-254 nm). semanticscholar.org |

| Key Metrics | Retention Factor (k), Separation Factor (α), Resolution (Rs) | Successful separations achieve α > 1.1 and Rs > 1.5. nih.govnih.gov |

Supercritical Fluid Chromatography has gained significant traction as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. americanlaboratory.comchromatographyonline.com The low viscosity of the supercritical CO₂ mobile phase allows for higher flow rates without generating excessive backpressure, leading to shorter analysis times. chromatographyonline.comamericanlaboratory.com

Similar to HPLC, polysaccharide-based CSPs are the most common choice for chiral SFC. u-szeged.hunih.gov The mobile phase typically consists of supercritical CO₂ and a polar organic modifier, such as methanol or ethanol, to modulate solute retention and enhance selectivity. chromatographyonline.com SFC is considered a highly effective screening tool in drug discovery, with success rates exceeding 95% for resolving chiral molecules. nih.gov The technique's compatibility with mass spectrometry and reduced environmental impact make it an attractive alternative to normal-phase HPLC. chromatographyonline.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the molecular vibrations of a compound. They are excellent for identifying functional groups and providing a unique "fingerprint" of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands characteristic of the functional groups present. For this compound, the spectrum would be a composite of the tetrahydroquinoline core and the hydroxymethyl substituent. Key expected absorption bands include a broad O-H stretch from the alcohol, an N-H stretch from the secondary amine, C-H stretches for both aromatic and aliphatic carbons, and aromatic C=C stretching bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Data extrapolated from typical IR absorption frequencies and spectra of related compounds like 1,2,3,4-tetrahydroquinoline (B108954). nih.govnist.gov

X-ray Crystallography

X-ray crystallography is a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This methodology provides invaluable insights into the solid-state structure, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For chiral molecules such as this compound, single-crystal X-ray diffraction is also the gold standard for the unambiguous determination of absolute configuration.

Solid-State Structure Determination and Conformational Analysis (e.g., Half-Chair Conformation)

Analysis of derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, via X-ray crystallography has confirmed that the heterocyclic dihydropyridine (B1217469) ring consistently adopts a half-chair conformation . researchgate.netnih.gov In this arrangement, four of the atoms of the ring are roughly coplanar, while two atoms—typically the nitrogen and one of the carbon atoms—are puckered out of the plane in opposite directions. This conformation is a stable arrangement for the tetrahydroquinoline skeleton. researchgate.net

Below is a table of crystallographic data for the related compound, 1-tosyl-1,2,3,4-tetrahydroquinoline, which illustrates the typical parameters for this class of compounds. nih.gov

| Parameter | 1-tosyl-1,2,3,4-tetrahydroquinoline |

| Chemical Formula | C₁₆H₁₇NO₂S |

| Formula Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (˚) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Z | 4 |

| Key Conformational Feature | Heterocyclic ring in a half-chair conformation |

Absolute Configuration Assignment

The presence of a stereocenter at the C3 position, which is bonded to four different groups (the C2 carbon, the C4 carbon, a hydrogen atom, and the hydroxymethyl group), makes this compound a chiral molecule existing as a pair of enantiomers: (R)-1,2,3,4-Tetrahydroquinolin-3-ylmethanol and (S)-1,2,3,4-Tetrahydroquinolin-3-ylmethanol.

X-ray crystallography is the most reliable method for the unambiguous assignment of the absolute configuration of a chiral molecule. wikipedia.orglibretexts.org The process requires a single crystal of one of the pure enantiomers. The diffraction of X-rays by the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern.

The determination of absolute configuration is often achieved through the analysis of anomalous dispersion, particularly when heavier atoms are present in the structure. This effect, measured using a specific X-ray wavelength, allows for the differentiation between the two possible enantiomeric forms. The resulting structural model can then be assigned the correct (R) or (S) descriptor based on the Cahn-Ingold-Prelog priority rules. scribd.com For this compound, once a single crystal of an enantiomerically pure sample is obtained and analyzed, the spatial arrangement of the substituents around the C3 chiral center can be definitively established, confirming its absolute stereochemistry. mdpi.com

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. fu-berlin.de For the tetrahydroquinoline scaffold, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(**), have been successfully applied to optimize molecular structures, including bond lengths and angles, and to calculate vibrational frequencies. researchgate.netnih.gov Such studies on related molecules, like 6-methyl-1,2,3,4-tetrahydroquinoline, show a close agreement between theoretically calculated and experimentally observed spectroscopic data. nih.gov

DFT applications for "1,2,3,4-Tetrahydroquinolin-3-ylmethanol" would similarly allow for the precise determination of its ground-state geometry. Furthermore, these calculations can elucidate the stability of the molecule arising from hyperconjugative interactions and intramolecular charge transfer, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net The method is also employed to generate molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule, providing clues to its reactive sites. mdpi.com

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). rjptonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. rjptonline.org

For quinoline (B57606) derivatives, FMO analysis is used to understand chemical behavior and electronic transitions. rjptonline.org A semiempirical molecular-orbital method applied to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives showed little correlation between cytotoxicity and electronic properties like HOMO or LUMO energies, but a stronger correlation with molecular size descriptors. nih.gov Theoretical calculations on "this compound" would provide its specific HOMO-LUMO energies, helping to predict its electronic absorption properties and relative reactivity compared to other derivatives. rsc.org

Below is a table of representative quantum chemical parameters that can be calculated using DFT, based on studies of related quinoline derivatives.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Assessing kinetic stability and predicting electronic transitions. rjptonline.org |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from HOMO and LUMO energies. | Quantifying molecular stability. rsc.org |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Understanding charge distribution and bond polarity. rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

The non-aromatic, saturated portion of the "this compound" ring allows for significant conformational flexibility.

Molecular Dynamics (MD) Simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For tetrahydroquinoline derivatives, MD simulations have been used to assess the conformational stability of complexes when bound to biological targets, such as proteins. mdpi.com By simulating the molecule's behavior in a solvated environment, MD can reveal dynamic stability, flexibility, and key intermolecular interactions, which are critical for understanding its biological function and for drug design. nih.gov

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are invaluable for predicting where and how a molecule is likely to react. For "this compound," key reactive sites include the nitrogen atom of the saturated ring, the oxygen of the hydroxyl group, and the aromatic ring.

Theoretical models can predict the regioselectivity of reactions. For instance, in the N-alkylation of a related compound, (2-chloroquinolin-3-yl)methanol, under Mitsunobu conditions, the reaction selectively occurs at the nitrogen atom. researchgate.net Computational analysis using Fukui functions or MEP maps can help rationalize such outcomes by identifying the most nucleophilic or electrophilic centers in the molecule. mdpi.com Machine-learning models that incorporate quantum mechanical descriptors are also emerging as powerful tools for accurately predicting regioselectivity in chemical reactions. mit.edu Such predictive studies for "this compound" would guide synthetic chemists in designing reactions to selectively modify the molecule at the desired position, for example, at the nitrogen versus the oxygen.

Chirality and Atropisomerism Studies

The presence of a stereocenter at the C3 position, where the hydroxymethyl group is attached, makes "this compound" a chiral molecule. Beyond point chirality, computational studies can investigate more complex forms of stereoisomerism.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. nih.gov This phenomenon is common in drug discovery scaffolds where two aromatic rings are connected. nih.govacademie-sciences.fr While "this compound" itself is not expected to exhibit stable atropisomers, derivatives with bulky substituents on the nitrogen or the aromatic ring could lead to hindered rotation, creating atropisomers.

Computational chemistry is the primary tool for predicting and classifying atropisomers. nih.gov By calculating the rotational energy barrier around a specific bond, scientists can determine the stereochemical stability of the atropisomers. academie-sciences.fr According to established classifications, these barriers determine whether the isomers are rapidly interconverting (Class 1), isolable but racemize over time (Class 2), or stereochemically stable (Class 3). nih.govresearchgate.net Such computational screening can be applied to hypothetical derivatives of "this compound" to explore the potential for creating axially chiral compounds, a strategy of growing importance in medicinal chemistry. rsc.org

Energy Barrier Calculations for Conformational Interconversion

The conformational landscape of the 1,2,3,4-tetrahydroquinoline (B108954) ring system is a subject of scientific interest. The saturated portion of this heterocyclic system allows for the existence of multiple conformers. Computational studies on the parent 1,2,3,4-tetrahydroquinoline have identified various stable conformations and calculated the energy barriers that separate them. For instance, high-level quantum chemistry calculations have been used to discriminate between stable conformations of THQ, revealing that non-equivalent conformers are separated by a low energy barrier, on the order of 104 cm⁻¹.

However, the introduction of a hydroxymethyl substituent at the 3-position, as in this compound, is expected to significantly influence the molecule's conformational preferences and the energetic barriers to interconversion. This substituent can engage in intramolecular hydrogen bonding and introduce steric interactions that would alter the relative energies of different chair, boat, or twist conformations of the tetrahydroquinoline ring. A thorough computational analysis would involve mapping the potential energy surface of the molecule by rotating the key dihedral angles to identify all low-energy conformers and the transition states that connect them. From this, the energy barriers for interconversion could be calculated. Unfortunately, such specific calculations for this compound have not been reported in the available scientific literature.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Circular Dichroism)

The theoretical prediction of spectroscopic properties is a powerful tool for structure elucidation and confirmation. Methods based on Density Functional Theory (DFT) are now routinely used to calculate NMR chemical shifts and chiroptical properties like circular dichroism with high accuracy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become an invaluable aid in assigning experimental spectra. Achieving high accuracy requires consideration of the molecule's conformational flexibility, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for all populated conformers in solution. While this methodology is well-established, specific theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound are not present in the literature. Such a study would provide valuable insight into the relationship between the compound's three-dimensional structure and its NMR spectrum.

Circular Dichroism: this compound is a chiral molecule, with a stereocenter at the C3 position. As such, it is expected to exhibit a circular dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) calculations are the state-of-the-art method for predicting the CD spectra of chiral molecules. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration (R or S) of the stereocenter can be determined. This is a crucial aspect of stereochemistry that has significant implications for a molecule's biological activity. A theoretical study on the CD spectrum of this compound would first require a thorough conformational search to identify the most stable conformers, followed by TD-DFT calculations on each of these conformers. The final predicted spectrum would be a Boltzmann-weighted average of the individual spectra. To date, no such theoretical investigation of the circular dichroism of this compound has been published.

Synthetic Utility of 1,2,3,4 Tetrahydroquinolin 3 Ylmethanol As an Advanced Building Block

A Gateway to Complex Heterocyclic Architectures

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a cornerstone in the synthesis of a multitude of complex heterocyclic structures. The presence of the hydroxymethyl group at the C3 position in 1,2,3,4-Tetrahydroquinolin-3-ylmethanol offers a reactive handle for a variety of chemical transformations, allowing for the elaboration of this core into more intricate molecular designs.

Crafting Analogs of Nature: The Synthesis of Alkaloid-Like Scaffolds

The tetrahydroquinoline motif is a key structural element in a wide array of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. Synthetic strategies that employ derivatives of 1,2,3,4-tetrahydroquinoline are therefore of significant interest in medicinal chemistry and drug discovery. The hydroxyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group, thereby enabling the introduction of additional rings and functional groups. This facilitates the construction of polycyclic systems that mimic the complex architecture of natural alkaloids. For instance, intramolecular cyclization reactions initiated from the C3-methanol side chain can lead to the formation of novel bridged or fused ring systems, which are often challenging to synthesize through other methods.

A Scaffold for Innovation in Organic Synthesis

Beyond its application in mimicking natural products, this compound serves as a versatile scaffold for the development of novel chemical entities with unique three-dimensional structures. gfcollege.innih.govpreprints.org The inherent chirality of the molecule, when used in its enantiomerically pure form, allows for the stereocontrolled synthesis of complex target molecules. The strategic manipulation of the hydroxymethyl group, in concert with modifications at the nitrogen atom and the aromatic ring, provides access to a vast chemical space. This diversity-oriented approach is crucial in the search for new therapeutic agents and functional molecules. nih.gov

| Transformation of the Hydroxymethyl Group | Potential Subsequent Reactions | Resulting Structural Motifs |

| Oxidation to Aldehyde | Wittig reaction, Grignard addition, Reductive amination | Extended side chains, new stereocenters, fused heterocycles |

| Oxidation to Carboxylic Acid | Amide coupling, Esterification | Peptidomimetics, macrocycles |

| Conversion to Leaving Group (e.g., Tosylate) | Nucleophilic substitution | Introduction of various functional groups (amines, azides, etc.) |

| Etherification/Esterification | Cross-coupling reactions | Functionalized side chains for further elaboration |

A Key Player in Asymmetric Catalysis and Coordination Chemistry

The development of effective chiral ligands is paramount to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid structure and stereogenic center of this compound make it an attractive scaffold for the design of novel ligands for transition metal-catalyzed reactions.

The Design and Synthesis of Chiral Ligands

The hydroxymethyl group and the secondary amine within the this compound structure provide two key points for modification in the synthesis of chiral ligands. For example, the nitrogen atom can be functionalized with phosphorus- or sulfur-containing groups to create bidentate or tridentate ligands. Similarly, the hydroxyl group can be converted into a phosphine (B1218219) or other coordinating group. The combination of the chiral backbone of the tetrahydroquinoline ring and the strategically placed coordinating atoms can create a well-defined chiral environment around a metal center. This is crucial for inducing high levels of stereoselectivity in catalytic transformations. The modular nature of this scaffold allows for the systematic tuning of steric and electronic properties of the resulting ligands to optimize their performance in specific reactions. nih.gov

Driving Enantioselective Transformations

Ligands derived from chiral 1,2,3,4-tetrahydroquinoline scaffolds have shown promise in a variety of enantioselective transformations, including asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. nih.govrsc.org While the direct application of ligands derived specifically from this compound is an emerging area, the foundational success of related tetrahydroquinoline-based ligands suggests significant potential. The ability to fine-tune the ligand structure allows for the optimization of catalyst activity and enantioselectivity for a given substrate, a key aspect in the development of practical and efficient asymmetric synthetic methods.

| Type of Enantioselective Reaction | Potential Role of Ligands from this compound |

| Asymmetric Hydrogenation | Creation of a chiral pocket to control the facial selectivity of hydride attack on a prochiral olefin or ketone. |

| Asymmetric C-C Bond Formation | Control of the orientation of substrates in the coordination sphere of the metal catalyst, leading to enantioselective product formation. |

| Asymmetric Dihydroxylation | Influencing the stereochemical outcome of the addition of two hydroxyl groups across a double bond. |

Exploring New Frontiers: Components in Advanced Materials and Supramolecular Assemblies

The application of 1,2,3,4-tetrahydroquinoline derivatives, and specifically this compound, in the realm of advanced materials and supramolecular chemistry is a less explored but potentially fruitful area of research. The rigid, aromatic nature of the quinoline (B57606) core, combined with the hydrogen bonding capabilities of the hydroxyl and amine functionalities, provides features that are desirable for the construction of ordered molecular assemblies.

In principle, the self-assembly of this compound or its derivatives through hydrogen bonding could lead to the formation of supramolecular polymers or gels. Furthermore, the incorporation of this scaffold into larger polymeric structures could impart specific photophysical or chiroptical properties. However, based on currently available scientific literature, the systematic investigation of this compound as a building block for advanced materials and supramolecular assemblies is not a widely reported field of study. This represents an open avenue for future research, where the unique structural and functional attributes of this compound could be harnessed to create novel materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.